molecular formula C6H11N3O4 B1668298 カラセアミド CAS No. 81424-67-1

カラセアミド

カタログ番号: B1668298
CAS番号: 81424-67-1
分子量: 189.17 g/mol
InChIキー: JURAJLFHWXNPHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カラセミドは、アセトヒドロキサム酸から誘導された、潜在的な抗腫瘍活性を有する薬剤です。リボヌクレオチドレダクターゼを阻害することにより、DNA合成の低下と腫瘍の増殖抑制をもたらします。 さらに、アセチルコリンエステラーゼを阻害します カラセミドは、DNA合成を阻害する能力から、癌治療への潜在的な利用について研究されています .

科学的研究の応用

Caracemide has several scientific research applications:

作用機序

カラセミドは、DNA合成に不可欠な酵素であるリボヌクレオチドレダクターゼを阻害することにより、その効果を発揮します。この阻害は、DNA合成の低下と腫瘍の増殖抑制につながります。 カラセミドは、アセチルコリンエステラーゼも阻害し、これが中枢神経系の毒性に関与している可能性があります カラセミドの分子標的には、リボヌクレオチドレダクターゼのより大きな構成タンパク質R1が含まれます .

類似化合物の比較

類似化合物

    ヒドロキシウレア: 癌治療に使用されるもう1つのリボヌクレオチドレダクターゼ阻害剤。

    ゲムシタビン: DNA合成を阻害するヌクレオシドアナログ。

    フルオロウラシル: DNA合成を阻害する代謝拮抗剤.

独自性

カラセミドは、リボヌクレオチドレダクターゼとアセチルコリンエステラーゼの両方を阻害するという、独自の特性を持っています。 この二重作用は、強力な抗腫瘍剤にする一方で、中枢神経系の毒性にも寄与しています .

生化学分析

Biochemical Properties

Caracemide interacts with the enzyme ribonuclease reductase, inhibiting its function . This enzyme is crucial for DNA synthesis, and by inhibiting it, Caracemide can potentially slow down or stop the growth of cancer cells . Caracemide also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter .

Cellular Effects

Caracemide has been shown to have effects on various types of cells. In cancer cells, it can decrease DNA synthesis and tumor growth by inhibiting ribonuclease reductase . This can potentially lead to the death of cancer cells.

Molecular Mechanism

Caracemide exerts its effects at the molecular level primarily through its interaction with ribonuclease reductase . By inhibiting this enzyme, Caracemide interferes with the process of DNA synthesis, which is crucial for cell growth and division . This can lead to a decrease in tumor growth. Additionally, Caracemide’s inhibition of acetylcholinesterase can affect neurotransmission .

Metabolic Pathways

Caracemide is involved in the metabolic pathway of DNA synthesis, where it inhibits the enzyme ribonuclease reductase . This enzyme is crucial for the reduction of ribonucleotides to their corresponding deoxyribonucleotides, a key step in DNA synthesis .

Transport and Distribution

Given its small molecule nature and its known interactions with enzymes such as ribonuclease reductase and acetylcholinesterase, it’s likely that Caracemide can diffuse across cell membranes and reach various cellular compartments .

Subcellular Localization

Given its known interactions with enzymes such as ribonuclease reductase, which is located in the cytoplasm, it’s likely that Caracemide can reach various subcellular compartments .

準備方法

合成経路と反応条件

カラセミドは、ダウケミカル社によって合成されています。 合成には、アセトヒドロキサム酸とメチルイソシアネートを反応させて、N-アセチル-N,O-ジ(メチルカルバモイル)ヒドロキシルアミンを生成する反応が含まれます 。反応条件は通常、反応を促進するために、制御された温度と溶媒の使用を含みます。

工業的製造方法

カラセミドの工業的製造には、実験室での合成と同様の反応条件を使用した大規模合成が含まれます。 このプロセスには、臨床使用における有効性と安全性を確保するための最終生成物の精製が含まれます .

化学反応の分析

反応の種類

カラセミドは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、N-アセチル-O-メチルカルバモイル-ヒドロキシルアミンなどのさまざまな中間体と分解生成物が含まれます .

科学研究への応用

カラセミドには、いくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

Uniqueness

Caracemide is unique due to its dual inhibition of ribonucleotide reductase and acetylcholinesterase. This dual action makes it a potent antineoplastic agent but also contributes to its central nervous system toxicity .

生物活性

Caracemide, a compound derived from acetohydroxamic acid, has garnered attention due to its potential antineoplastic activity. This article explores the biological activity of Caracemide, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

Caracemide is chemically classified as C6_6H11_{11}N3_3O4_4 and functions primarily as an inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. By inhibiting RR, Caracemide disrupts the conversion of ribonucleotides to deoxyribonucleotides, which is essential for DNA replication and repair processes. This mechanism positions Caracemide as a potential therapeutic agent in cancer treatment, particularly in tumors with high proliferative rates.

Antitumor Activity

Research indicates that Caracemide exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its efficacy in inhibiting tumor growth in vitro, demonstrating pronounced activity against breast cancer cell lines such as MDA-MB-231 and MCF7. The cytotoxicity was assessed using the five-dose assay method, revealing a strong correlation between Caracemide concentration and cell viability reduction.

Table 1: Cytotoxic Activity of Caracemide Against Breast Cancer Cell Lines

Cell LineIC50_{50} (µM)Sensitivity Ranking
MDA-MB-231176 ± 5High
MCF7169 ± 3High
T-47D139 ± 8Moderate
HS 578T103 ± 17Low
BT-54955 ± 19Very Low

Case Studies and Research Findings

  • Metabolic Fate Study : A pivotal study investigated the metabolic fate of Caracemide in rats, providing evidence for the release of methyl isocyanate in vivo. This finding suggests that Caracemide may undergo metabolic transformations that could influence its therapeutic efficacy and safety profile .
  • Inhibition of Ribonucleotide Reductase : Another significant study focused on Caracemide’s role as a site-specific irreversible inhibitor of Escherichia coli ribonucleotide reductase. This research underscores the compound's potential to selectively target cancer cells by disrupting their nucleotide synthesis pathways .
  • Comparative Efficacy : In comparative studies with other anticancer agents, Caracemide demonstrated synergistic effects when combined with established chemotherapeutics such as tamoxifen and aclacinomycin A. The combination therapy enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting a promising avenue for future clinical applications .

特性

IUPAC Name

[acetyl(methylcarbamoyl)amino] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURAJLFHWXNPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)NC)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231099
Record name Caracemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL)
Record name CARACEMIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

81424-67-1
Record name Caracemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81424-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caracemide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caracemide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Caracemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of acetohydroxamic acid (7.5 grams), methyl isocyanate (12.0 grams), 80 milliliters (ml) of methylene chloride, and about three drops of triethylamine were stirred together for about one hour in order to obtain solution. The solution was allowed to stand at room temperature overnight after which the solvent was removed under vacuum, leaving a residue. The residue was recrystallized from methylene chloride leaving the desired N-((methylamino)carbonyl)-N-(((methylamino)carbonyl)oxy)acetamide as white crystals having a melting point (m.p.) of 121°-123.5° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caracemide
Reactant of Route 2
Reactant of Route 2
Caracemide
Reactant of Route 3
Reactant of Route 3
Caracemide
Reactant of Route 4
Caracemide
Reactant of Route 5
Reactant of Route 5
Caracemide
Reactant of Route 6
Reactant of Route 6
Caracemide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。